Cas no 2385337-66-4 (4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide)

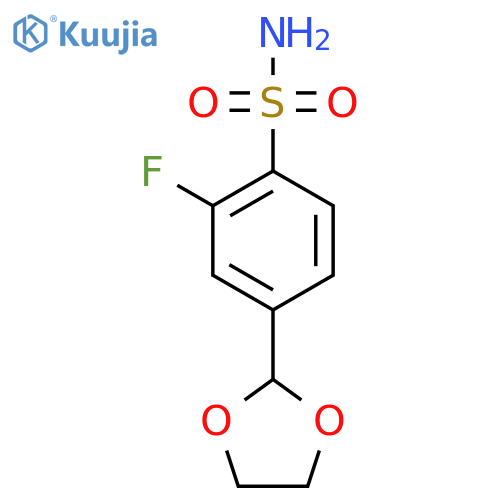

2385337-66-4 structure

商品名:4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide

4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide

- 2385337-66-4

- EN300-6498998

- 4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide

-

- インチ: 1S/C9H10FNO4S/c10-7-5-6(9-14-3-4-15-9)1-2-8(7)16(11,12)13/h1-2,5,9H,3-4H2,(H2,11,12,13)

- InChIKey: CFGLUKALBVOHNY-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1F)C1OCCO1)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 247.03145714g/mol

- どういたいしつりょう: 247.03145714g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 87Ų

4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6498998-0.05g |

4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide |

2385337-66-4 | 95.0% | 0.05g |

$671.0 | 2025-03-14 | |

| Enamine | EN300-6498998-2.5g |

4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide |

2385337-66-4 | 95.0% | 2.5g |

$1568.0 | 2025-03-14 | |

| Enamine | EN300-6498998-1.0g |

4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide |

2385337-66-4 | 95.0% | 1.0g |

$800.0 | 2025-03-14 | |

| Enamine | EN300-6498998-0.5g |

4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide |

2385337-66-4 | 95.0% | 0.5g |

$768.0 | 2025-03-14 | |

| Enamine | EN300-6498998-5.0g |

4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide |

2385337-66-4 | 95.0% | 5.0g |

$2318.0 | 2025-03-14 | |

| Enamine | EN300-6498998-0.25g |

4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide |

2385337-66-4 | 95.0% | 0.25g |

$735.0 | 2025-03-14 | |

| Enamine | EN300-6498998-10.0g |

4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide |

2385337-66-4 | 95.0% | 10.0g |

$3438.0 | 2025-03-14 | |

| Enamine | EN300-6498998-0.1g |

4-(1,3-dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide |

2385337-66-4 | 95.0% | 0.1g |

$703.0 | 2025-03-14 |

4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

2385337-66-4 (4-(1,3-Dioxolan-2-yl)-2-fluorobenzene-1-sulfonamide) 関連製品

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 68551-17-7(Isoalkanes, C10-13)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量